molecular formula C₂₁H₂₅D₅N₂O₆ B1141135 Tosedostat-d5 CAS No. 1217844-03-5

Tosedostat-d5

Katalognummer B1141135
CAS-Nummer: 1217844-03-5
Molekulargewicht: 411.5
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Introduction Tosedostat, a novel oral aminopeptidase inhibitor, exhibits antineoplastic activity across a variety of solid tumor, leukemia, and myeloma cell lines in vitro by targeting the aminopeptidases involved in the hydrolysis of terminal amino acids from peptides generated by proteasomal degradation. This mechanism leads to an amino acid deficiency for protein synthesis, particularly affecting malignant cells due to their higher dependency on protein cycling (Cortes et al., 2010).

Synthesis Analysis The chemical synthesis of peptides and compounds like Tosedostat involves multiple steps, including the use of Schlenk techniques, vacuum lines, and specific catalysts for ring-closing metathesis (RCM) to form cyclic structures. These processes are crucial for constructing complex molecules with precise configurations and functionalities, as seen in various synthesized peptides and cyclic compounds (Polinsky et al., 1992).

Molecular Structure Analysis The molecular structure of compounds like Tosedostat is determined through methods such as X-ray diffraction analysis, revealing unique 3-D architectures and active sites crucial for their biological activity. This structural information is essential for understanding the specific interactions and mechanisms of action of these molecules (Kanaoka et al., 1997).

Chemical Reactions and Properties Tosedostat and similar compounds undergo various chemical reactions, including those involved in pyrolysis, where studies with isotopically labeled variants such as toluene-d5 have contributed to understanding reaction mechanisms and kinetic parameters. These investigations provide insights into the stability, reactivity, and degradation pathways of these molecules (Takenaka et al., 1967).

Physical Properties Analysis The physical properties of these compounds, including melting points, solubility, and crystal structure, are critical for their formulation and therapeutic application. Studies on the crystallization and structural determination of related compounds have shed light on the influence of specific functional groups on the stability and conformation of the molecules (Fujii et al., 1982).

Chemical Properties Analysis The chemical properties, including reactivity with other molecules, catalytic activity, and binding affinity, are determined by the molecular structure and functional groups of Tosedostat-like compounds. For example, studies on prostaglandin synthesis and enzyme inhibition highlight the specific chemical interactions and mechanisms through which these compounds exert their biological effects (Haussler et al., 2012).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Acute Myeloid Leukemia

Tosedostat, a novel aminopeptidase inhibitor with a mechanism targeting protein degradation pathways, has demonstrated promising activity in vitro and in early clinical trials, especially for patients with relapsed/refractory acute myeloid leukemia (AML). This orally bioavailable agent offers a new therapeutic approach, showing encouraging results in a patient population with limited treatment options and poor prognosis, particularly those with a history of myelodysplastic syndrome (MDS) and prior hypomethylating-agent use. Ongoing studies are exploring tosedostat in combinations with other agents for advanced MDS and refractory AML, with a focus on safety, efficacy, and optimal patient selection strategies (C. Dinardo & J. Cortes, 2014).

Safety And Hazards

Tosedostat, the unlabeled variant of Tosedostat-d5, is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-XDBPGOACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosedostat-d5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.